molecular formula C17H21Cl2N3O3 B2889881 Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate CAS No. 303151-73-7

Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate

Cat. No. B2889881
CAS RN: 303151-73-7
M. Wt: 386.27
InChI Key: ZYYZXIDLFFOOSA-ACCUITESSA-N
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Description

“Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate” is a chemical compound with the molecular formula C17H21Cl2N3O3 . It has a molecular weight of 386.27 .

Scientific Research Applications

Anticancer Activity

Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate: is a compound that can be structurally related to quinoline derivatives, which are known for their potential in anticancer treatments. Quinoline derivatives have been studied for their ability to inhibit cancer cell growth and proliferation. They act on various cellular targets and can be designed to improve lipophilicity and permeability, which are crucial for drug delivery to cancer cells .

Antitubercular Properties

Compounds with a structure similar to the one have shown promise in the treatment of tuberculosis. These molecules can target mycobacterial cells and inhibit their growth. The structural features of such compounds allow them to interact with bacterial enzymes, disrupting their function and leading to the death of the pathogen .

Antifungal Applications

The chemical structure of Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate suggests that it may possess antifungal properties. Derivatives of this compound can be synthesized to target fungal cells selectively, providing a potential pathway for the development of new antifungal agents .

Antiviral Potential

Research into quinoline derivatives has indicated their potential use as antiviral agents. These compounds can be engineered to interfere with viral replication processes. By modifying the chemical structure, researchers aim to enhance the compound’s ability to prevent viruses from multiplying within host cells .

Enzyme Inhibition

The compound may serve as an inhibitor for various important enzymes. Enzyme targets such as EGFR/FAK kinase and Human Ecto-5′-nucleotidase are crucial for several biological processes, and their inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated .

Functional Material Chemistry

Beyond pharmacological activity, compounds containing a diarylquinoline substructure, which is structurally related to Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate , have found applications in functional material chemistry. They can be used in the development of materials with specific properties for industrial applications .

properties

IUPAC Name

methyl (E)-2-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3O3/c1-20(2)11-13(17(24)25-3)16(23)22-8-6-21(7-9-22)12-4-5-14(18)15(19)10-12/h4-5,10-11H,6-9H2,1-3H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZXIDLFFOOSA-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate

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